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Eucomin

Cat. No.: B600394
CAS No.: 61350-54-7
M. Wt: 298.29
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Description

Contextualization of Eucomin within the Homoisoflavonoid Class

This compound is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are a relatively small and less common group of flavonoids, distinguished by the presence of an additional carbon atom in their basic chemical structure compared to typical isoflavonoids. mdpi.comresearchgate.net This extra carbon is typically located between the B and C rings on the isoflavonoid (B1168493) skeleton. mdpi.commdpi.com

The term "homo-isoflavones" was first used in 1967 to describe new compounds, including this compound and eucomol, isolated from Eucomis bicolor Bak. (Asparagaceae). researchgate.netru.ac.zanih.govru.ac.zarsc.orgacs.orgscilit.comacs.org This initial isolation and structural elucidation were pivotal in establishing the homoisoflavonoid class. nih.govrsc.org

Homoisoflavonoids, including this compound, are primarily found in certain plant families, such as Asparagaceae and Fabaceae, with notable occurrences in genera like Eucomis, Ophiopogon, Dracaena, Scilla, Polygonatum, and Caesalpinia. mdpi.commdpi.comacs.org this compound itself has been isolated from Eucomis bicolor, Eucomis autumnalis, and Eucomis comosa. ru.ac.za

Structurally, this compound is a 3-benzylidene-4-chromanone (B8775485) analogue. nih.gov Its chemical formula is C₁₇H₁₄O₅, and it has a molecular mass of 298.29 g/mol . ru.ac.zabiosynth.com The biosynthesis of this compound involves the incorporation of a C₆-C₃ unit from phenylalanine and an additional carbon atom derived from methionine. encyclopedia.pub

Significance of Naturally Occurring Chemical Compounds in Drug Discovery and Chemical Biology

Naturally occurring chemical compounds, often referred to as natural products, hold significant importance in the fields of drug discovery and chemical biology. lumblab.orgacs.orgresearchgate.netmdpi.commdpi.com These compounds represent a vast and unique source of chemical diversity that has evolved over millions of years through natural selection. researchgate.net Their structural complexity and diversity provide a rich source of inspiration for the design and synthesis of new biologically active molecules. lumblab.orgacs.orgmdpi.commdpi.comwikipedia.org

Natural products have historically been a cornerstone of drug discovery, yielding numerous therapeutic agents used to treat a wide range of diseases. researchgate.netmdpi.com Their ability to interact with biological macromolecules with high specificity and affinity makes them valuable starting points for identifying lead compounds. researchgate.net This is attributed to their evolution in biological systems, often targeting complex signaling pathways and processes. researchgate.net

In chemical biology, natural products serve as valuable tools for probing biological systems and understanding the function of proteins and pathways. lumblab.orgacs.orgresearchgate.net They can act as modulators of biomolecular function, providing insights into biological processes. researchgate.net Research in this area often involves isolating and identifying bioactive compounds from natural sources and then investigating their mechanisms of action using various techniques, including chemical proteomics and molecular modeling. mdpi.comlumblab.orgresearchgate.net

While natural products offer immense potential, their isolation from natural sources can sometimes be challenging or not cost-effective for large-scale production. wikipedia.org This has led to the development of synthetic strategies, including total synthesis and semi-synthesis, as well as the design of pseudo-natural products, to access these compounds and their analogues for further research and development. acs.orgwikipedia.org

Detailed research findings on this compound have explored its biological activities, including its effects on cyclooxygenase (COX) enzymes. Studies have shown that this compound exhibits high COX-1 inhibitory activity but low COX-2 inhibitory activity. fao.org This selective inhibition profile is of interest in the study of inflammation and related pathways.

The following table summarizes some key information about this compound:

PropertyValueSource(s)
Entry Name(E)-Eucomin ru.ac.za
Chemical FormulaC₁₇H₁₄O₅ ru.ac.zabiosynth.com
Molecular Mass298.29 g/mol ru.ac.zabiosynth.com
PubChem CID12309803, 21676268 ru.ac.zanih.gov
CAS No.17934-08-6, 61350-54-7 ru.ac.zabiosynth.com
ClassificationFlavonoids, Homoisoflavonoid ru.ac.zaru.ac.za
Source OrganismsEucomis bicolor, Eucomis autumnalis, Eucomis comosa ru.ac.za

Further research on this compound and other homoisoflavonoids continues to explore their potential biological activities, mechanisms of action, and potential applications in various fields of chemical biology and drug discovery. mdpi.comacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B600394 Eucomin CAS No. 61350-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61350-54-7

Molecular Formula

C17H14O5

Molecular Weight

298.29

IUPAC Name

(3Z)-5,7-dihydroxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one

InChI

InChI=1S/C17H14O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-8,18-19H,9H2,1H3/b11-6-

SMILES

COC1=CC=C(C=C1)C=C2COC3=CC(=CC(=C3C2=O)O)O

Synonyms

5,7-Dihydroxy-4′-methoxyhomoisoflavanone;  Z-Eucomin;  Eucomin (natural)

Origin of Product

United States

Natural Occurrence and Chemotaxonomic Investigations of Eucomin

Identification of Eucomin-Producing Plant Species and Genera

This compound and its derivatives are primarily found in the subfamily Scilloideae (formerly the family Hyacinthaceae) within the Asparagaceae family wikipedia.org. The genus Eucomis, commonly known as pineapple lilies, is the most well-documented source of this compound wikipedia.org.

Detailed phytochemical studies have identified this compound in the bulbs of several Eucomis species. Notably, Eucomis bicolor is a prominent source from which this compound was first isolated wikiwand.comresearchgate.net. Other species within this genus, such as Eucomis comosa, Eucomis schijffii, and Eucomis pallidiflora, have also been found to contain this compound and related homoisoflavanones mdpi.com. The compound is also present in Eucomis montana and Eucomis vandermerwei mdpi.com.

While the Eucomis genus is the principal source, related homoisoflavonoids have been isolated from other genera within the Hyacinthoideae subfamily, including Resnova, Ledebouria, Rhodocodon, Massonia, and Chionodoxa, indicating a close biochemical relationship among these plants mdpi.comresearchgate.netnih.gov.

Table 1: Plant Species and Genera Containing this compound and Related Homoisoflavonoids

FamilySubfamilyGenusSpeciesCompound(s) IdentifiedPlant Part
AsparagaceaeScilloideaeEucomisE. bicolorThis compound, EucomolBulbs
AsparagaceaeScilloideaeEucomisE. comosaHomoisoflavanonesBulbs
AsparagaceaeScilloideaeEucomisE. pallidifloraHomoisoflavanonesBulbs
AsparagaceaeScilloideaeEucomisE. schijffiiHomoisoflavanonesBulbs
AsparagaceaeScilloideaeEucomisE. montanaHomoisoflavonoidBulbs
AsparagaceaeScilloideaeEucomisE. vandermerweiHomoisoflavonoidsBulbs
AsparagaceaeScilloideaeResnovaR. humifusaHomoisoflavonoidBulbs
AsparagaceaeScilloideaeRhodocodonR. aff. intermediusHomoisoflavonoidsBulbs
AsparagaceaeScilloideaeMassoniaM. bifoliaHomoisoflavonoidsBulbs

Methodologies for this compound Isolation from Natural Sources

The isolation of this compound from plant sources is a multi-step process that involves extraction followed by chromatographic purification. As homoisoflavonoids like this compound are generally polar compounds, polar organic solvents are typically used for the initial extraction mdpi.com.

The general procedure begins with the collection and processing of the plant material, most commonly the bulbs. The fresh or dried bulbs are ground and then subjected to solvent extraction. A common method involves maceration or percolation with solvents such as ethanol (B145695) or dichloromethane (B109758) mdpi.comresearchgate.net.

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, is concentrated under reduced pressure. This concentrated extract then undergoes a series of chromatographic separations to isolate the target compound. Column chromatography is a fundamental technique used for this purpose nih.gov. The stationary phase is often silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as dichloromethane and ethyl acetate (B1210297), to separate compounds based on their polarity mdpi.com.

Further purification may be achieved using additional chromatographic techniques. Size-exclusion chromatography, often with Sephadex LH-20, is employed to separate molecules based on their size. For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step iipseries.orgjsmcentral.org. The structure and identity of the isolated this compound are then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemotaxonomic Relevance of this compound and Related Homoisoflavonoids

Chemotaxonomy is the classification of plants based on their chemical constituents. The distribution of specific secondary metabolites, such as homoisoflavonoids, can provide valuable insights into the evolutionary relationships between plant taxa nih.gov.

The presence of this compound and other homoisoflavonoids is a distinct chemical characteristic of the subfamily Hyacinthoideae nih.govrsc.org. These compounds are largely restricted to this subfamily, making them significant chemotaxonomic markers rsc.org. Their occurrence helps to define and delimit this group of plants from others.

Within the Hyacinthoideae, the specific types of homoisoflavonoids can further help to distinguish between different genera. For instance, while the 5,7-dihydroxylated homoisoflavonoids like this compound are characteristic of Eucomis, other substitution patterns and related structures are found in genera like Scilla, Ledebouria, and Muscari mdpi.comnih.gov. The consistent presence of a homoisoflavonoid backbone across these genera supports their placement within the same subfamily, highlighting a shared biosynthetic pathway that has been conserved through their evolution. This chemical evidence complements morphological data in constructing a more robust phylogenetic classification of this plant group.

Table 2: Key Homoisoflavonoids in Chemotaxonomic Analysis

Compound NameBasic StructureSignificance
This compound 3-(4'-hydroxybenzyl)-5,7-dihydroxy-4-chromanoneKey marker for the genus Eucomis.
Eucomol 3-(4'-hydroxybenzyl)-5,7,8-trihydroxy-4-chromanoneFound alongside this compound, indicates specific biosynthetic pathways within Eucomis.
(E)-7-O-methyl-eucomin 3-(4'-hydroxybenzyl)-5-hydroxy-7-methoxy-4-chromanoneA derivative found in Eucomis, showing metabolic variation.
Scillascillin-type Homoisoflavonoid with a spirocyclic structureCharacteristic of certain other genera within Hyacinthoideae, distinguishing them from Eucomis.

Biosynthesis and Metabolic Pathways of Eucomin

Elucidation of Proposed Biosynthetic Routes to Eucomin

The biosynthesis of this compound and other homoisoflavonoids is understood to be a specialized branch of the well-established flavonoid pathway. The central hypothesis is that homoisoflavonoids are derived from chalcones, which are C15 compounds. The defining feature of homoisoflavonoid biosynthesis is the addition of a single carbon atom to this chalcone-based skeleton.

One of the key experiments in elucidating this pathway demonstrated that the biosynthesis of this compound involves the addition of a carbon atom, derived from the amino acid methionine, to a 15-carbon chalcone-type structure researchgate.net. The proposed mechanism suggests that a chalcone (B49325) undergoes a series of reactions, including cyclization, to form the characteristic chromanone structure of this compound. The pathway involves the formation of an intermediate which can then cyclize. Depending on the subsequent loss of a proton or the addition of a hydride ion, different products can be formed researchgate.net. While the general framework is accepted, some specific steps in the biosynthetic routes of homoisoflavonoids are still not fully uncovered and remain an area for further research researchgate.net.

Identification of Biosynthetic Precursors and Intermediates (e.g., Chalcones, Methoxy (B1213986) Chalcones)

The primary precursors for the biosynthesis of this compound are derived from the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA frontiersin.orgtuscany-diet.net. Another key precursor, malonyl-CoA, is derived from acetyl-CoA tuscany-diet.netnih.gov.

The first committed step in the flavonoid pathway is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), to form naringenin (B18129) chalcone tuscany-diet.netnih.govnih.gov. Chalcones are therefore critical intermediates and are considered the direct bioprecursors for flavonoids and, by extension, homoisoflavonoids researchgate.netsemanticscholar.org.

Specifically for many homoisoflavonoids, 2'-methoxychalcones are believed to be crucial intermediates. The methoxy group of these specialized chalcones is thought to be directly involved in the formation of the C6-C4-C6 skeleton characteristic of this compound class researchgate.net. This distinguishes the pathway from that of most common flavonoids, which typically proceed from 2'-hydroxychalcones researchgate.net.

Precursor/IntermediateRole in this compound Biosynthesis
PhenylalanineInitial precursor from the shikimate pathway, starting point for the phenylpropanoid pathway frontiersin.orgtuscany-diet.net.
p-Coumaroyl-CoAKey intermediate derived from phenylalanine; provides the B-ring and the three-carbon bridge of the chalcone backbone tuscany-diet.netnih.gov.
Malonyl-CoAProvides the acetate (B1210297) units that form the A-ring of the chalcone structure tuscany-diet.netnih.gov.
Naringenin ChalconeThe initial C15 chalcone backbone formed by chalcone synthase tuscany-diet.netnih.gov.
2'-Methoxy ChalconeA proposed key intermediate where the methoxy group is involved in the formation of the homoisoflavonoid skeleton researchgate.net.

Enzymatic Steps and Regulation in Homoisoflavonoid Biosynthesis

The enzymatic machinery for homoisoflavonoid biosynthesis shares its initial steps with the general flavonoid pathway. The key enzymes in this upstream portion of the pathway are well-characterized.

Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of phenylalanine to cinnamic acid frontiersin.orgtuscany-diet.net.

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid frontiersin.orgtuscany-diet.net.

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA frontiersin.orgtuscany-diet.net.

Chalcone synthase (CHS): As the gatekeeper enzyme for flavonoid biosynthesis, CHS catalyzes the condensation reaction that forms the chalcone scaffold nih.govnih.gov.

Following the formation of the chalcone, the pathways diverge. The specific enzymes that catalyze the unique steps of homoisoflavonoid biosynthesis—such as the introduction of the extra carbon atom and the subsequent cyclizations and modifications to form this compound—are not yet fully elucidated researchgate.net. The regulation of this branch of the flavonoid pathway is also an area of active investigation, as it determines why certain plant species produce homoisoflavonoids while most produce other classes of flavonoids.

Investigating the Role of Specific Atoms (e.g., Carbon from Methionine) in this compound Formation

A pivotal finding in understanding this compound's biosynthesis was the identification of the source of the extra carbon atom that differentiates homoisoflavonoids from flavonoids. Isotopic labeling studies have shown that this carbon atom is derived from the amino acid L-methionine researchgate.net.

Chemical Synthesis and Derivatization Strategies for Eucomin

Development of Total Synthetic Routes for Eucomin and its Analogues

The total synthesis of homoisoflavonoids, including this compound and its analogs, typically involves the construction of a 3-benzylidenechroman-4-one intermediate, followed by reduction. A key reaction in this sequence is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriate 2'-hydroxyacetophenone and an aromatic aldehyde to form a chalcone (B49325), which then undergoes cyclization. wikipedia.orggordon.edunih.govtaylorandfrancis.com

One established route to 5,7,8-trioxygenated homoisoflavonoids, a class that includes derivatives of this compound, begins with poly-oxygenated benzene derivatives such as 1,2,3,5-tetramethoxybenzene. nih.gov A common synthetic sequence is outlined below:

Acetylation: The synthesis starts with the acetylation of a protected polyhydroxylated benzene derivative. For example, 1,2,3,5-tetramethoxybenzene can be acetylated using acetic anhydride (Ac₂O) and boron trifluoride etherate (BF₃·OEt₂). This step also frequently causes simultaneous demethylation at a sterically favorable position to yield a 2'-hydroxyacetophenone derivative. nih.gov

Chromone Formation: The resulting acetophenone is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which upon treatment with acid, cyclizes to form the corresponding chromone (a chroman-4-one derivative). nih.gov

Condensation: The crucial carbon-carbon bond formation to create the benzylidene moiety is achieved through a condensation reaction (such as a Claisen-Schmidt or related aldol condensation) between the chromone and a substituted benzaldehyde. This step introduces the B-ring of the homoisoflavonoid. nih.gov

Reduction: The final step is the reduction of the double bond in the 3-benzylidenechroman-4-one intermediate to yield the saturated 3-benzylchroman-4-one skeleton of the target homoisoflavonoid. This is often achieved via hydrogenation. nih.gov

An earlier synthetic approach reported by Strelisky et al. utilized a Hoesch reaction on 1,3-bis(benzyloxy)-2,5-dimethoxybenzene to create the necessary acetophenone intermediate, which was then carried forward through a four-step process involving condensation and hydrogenation to access the natural products. nih.gov These total synthesis routes are versatile and allow for the preparation of various analogs by simply changing the starting acetophenone or benzaldehyde.

Stereoselective and Asymmetric Synthesis Approaches for this compound

This compound possesses a single chiral center at the C3 position of the chroman-4-one ring. The development of stereoselective methods to control this center has been a key focus in synthesizing enantiomerically pure homoisoflavonoids.

The most effective and widely used method for achieving this is the asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) of the 3-benzylidenechroman-4-one intermediate. researchgate.netrsc.org This reaction reduces the exocyclic double bond while simultaneously creating the chiral center with high enantioselectivity.

A prominent and successful approach involves using Noyori-type ruthenium catalysts. researchgate.net Specifically, Ru(II) complexes with chiral diamine ligands, such as the (S,S)-Ts-DPEN catalyst, in the presence of a hydrogen source like formic acid/triethylamine, have been shown to be highly effective. nih.govacs.org This method facilitates the asymmetric transfer hydrogenation of the C=C double bond of the benzylidene intermediate, leading to the desired homoisoflavanone with a specific (typically R) configuration in high chemical yield and excellent enantiomeric excess (ee), often exceeding 92-95%. nih.govacs.org The success of this catalytic system provides a reliable and efficient pathway to access optically active homoisoflavonoids like (+)-eucomin.

Reaction Type Catalyst System Substrate Product Configuration Typical Enantiomeric Excess (ee)
Asymmetric Transfer HydrogenationNoyori's Ru Catalyst (e.g., Ru(II)-(S,S)-Ts-DPEN)3-Benzylidenechroman-4-oneR-3-Benzylchroman-4-one>92%

Synthesis of this compound Derivatives and Structural Analogs

The generation of this compound derivatives is crucial for exploring their therapeutic potential and understanding structure-activity relationships. Synthetic strategies are designed to allow for systematic modification of the homoisoflavonoid scaffold.

Rational drug design and diversity-oriented synthesis (DOS) are strategies employed to create libraries of compounds for biological screening. nih.govcam.ac.ukscispace.comscispace.com While specific DOS campaigns targeting this compound are not extensively documented, the established total synthesis routes are inherently amenable to such approaches. The core principle of DOS is to generate structural diversity from a common starting material or intermediate. nih.gov

The synthetic pathway for homoisoflavonoids offers two primary points for diversification:

Variation of the A-Ring: By starting with different substituted 2'-hydroxyacetophenones, the substitution pattern (e.g., hydroxylation, methoxylation) of the A-ring of the chroman-4-one core can be systematically altered.

Variation of the B-Ring: The Claisen-Schmidt condensation step allows for the use of a wide array of substituted benzaldehydes. This enables the introduction of diverse functional groups onto the pendant B-ring, which is a common strategy for tuning the biological activity of flavonoid-type molecules.

This modularity allows for the creation of a matrix of analogs where different A- and B-ring substitutions are combined, facilitating a thorough exploration of the chemical space around the this compound scaffold.

The degree and position of hydroxylation and methoxylation on the aromatic rings of homoisoflavonoids are critical determinants of their biological activity. Synthetic routes provide precise control over these features.

The synthesis of O-methylated derivatives can be achieved by using starting materials that already contain methyl ethers, such as 1,2,3,5-tetramethoxybenzene. nih.gov Conversely, selective demethylation of a fully methylated analog can provide access to specific hydroxylated derivatives. Boron trichloride (BCl₃) is a reagent commonly used for this purpose, as it can selectively cleave methyl ethers, with the order of cleavage depending on the specific substrate and reaction conditions. nih.gov

In Vitro Biological Activities and Preclinical Pharmacological Potential of Eucomin

Evaluation of Cytotoxic and Anticancer Activities in Cell Models

The potential of homoisoflavonoids and the broader flavonoid class as anticancer agents has been evaluated in numerous studies. This research highlights their ability to inhibit the growth of various cancer cell lines through mechanisms that include direct cytotoxicity, induction of programmed cell death, and interference with the cell division cycle.

While specific cytotoxic data for Eucomin against a wide panel of cancer cells is not extensively documented, the anticancer properties of the flavonoid family, to which homoisoflavonoids belong, are well-established. Flavonoids have demonstrated cytotoxic effects against multiple human cancer types. nih.gov Many common dietary polyphenols exhibit growth-inhibitory properties against several human hematologic malignancies. nih.gov For instance, flavones such as apigenin (B1666066) and luteolin (B72000) have shown strong anticancer activity in cell lines of myeloid and lymphoid lineages. nih.gov

In the context of breast cancer, various flavonoids and their derivatives have been assessed. Biflavonoids, which are dimers of flavonoids, have shown potential in interfering with the migration and replication of breast cancer cells. mdpi.com In studies using the MCF-7 human breast cancer cell line, certain biflavonoids induced cell death and demonstrated notable antiproliferative activity. mdpi.commdpi.com The flavonoid baicalein, for example, has shown cytotoxic effects against MCF-7 cells. mdpi.com This body of evidence suggests that compounds within the flavonoid class, including homoisoflavonoids like this compound, represent a promising area for anticancer research. nih.gov

Table 1: Cytotoxic Activity of Various Flavonoids on Human Cancer Cell Lines
CompoundCancer Cell LineCell TypeReported Activity (IC50)Source
BaicaleinMCF-7Breast Adenocarcinoma95 µmol/L mdpi.com
QuercetinHT-29Colon Adenocarcinoma7.23 µM semanticscholar.org
MyricetinA549Lung CarcinomaLow micromolar range nih.gov
ApigeninHL-60Promyelocytic LeukemiaEffective in low µM range nih.gov
CupressoflavonePC-3Prostate Cancer19.9 µM mdpi.com

The cytotoxic effects of flavonoids are often mediated by their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating. mdpi.com Research on flavonoids structurally related to this compound has elucidated some of these mechanisms. Prunetrin, a glycosyloxyisoflavone, has been shown to arrest liver cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest is associated with a decrease in the expression of key cell cycle proteins like Cyclin B1 and CDK1/CDC2. nih.govmdpi.com

Furthermore, these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov Prunetrin treatment in liver cancer cells led to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. nih.govmdpi.com This process was also linked to an increased expression of the pro-apoptotic protein Bak and decreased expression of the anti-apoptotic protein Bcl-xL. nih.gov Similarly, the flavone (B191248) eupatorin (B191229) induces apoptosis in human leukemia cells by arresting them at the G2-M phase, activating multiple caspases, and prompting the mitochondrial release of cytochrome c. nih.gov Studies on biflavonoids in MCF-7 breast cancer cells revealed they can induce apoptosis by upregulating the expression of Bax and cleaved caspase-3 while downregulating Bcl-2 levels. mdpi.com These findings suggest that a primary mechanism of anticancer activity for this class of compounds is the targeted induction of cell cycle arrest and apoptosis. mdpi.complos.org

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

This compound and related compounds have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory process as they are responsible for the conversion of arachidonic acid into prostaglandins. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. researchgate.net

Extracts from plants of the Eucomis L'Herit. species, from which this compound is isolated, are used in South African traditional medicine to reduce pain, fever, and inflammation. nih.gov Scientific validation for this use has been established through in vitro assays, which detected high levels of COX-1 inhibitory activity in crude ethanol (B145695) extracts from the bulbs, leaves, and roots of Eucomis species. nih.gov All 11 species tested showed 70% or higher COX-1 inhibitory activity for the ethanol bulb extracts. nih.gov For E. autumnalis, the IC₅₀ values for COX-1 inhibition were determined to be 72 µg/ml for bulb extracts and 15 µg/ml for leaf extracts. nih.gov This demonstrates that natural products from the Eucomis genus possess significant anti-inflammatory potential through COX-1 inhibition. The broader class of flavonoids has also been shown to inhibit both COX-1 and COX-2 enzymes, suggesting a common mechanism for their anti-inflammatory effects. nih.govmdpi.com

Assessment of Other Pharmacological Activities Attributed to Homoisoflavonoids (e.g., Antioxidant, Antifungal, Antibacterial, Antiviral, Enzyme Inhibition)

Homoisoflavonoids are recognized for a wide array of pharmacological activities beyond their anticancer and anti-inflammatory potential. researchgate.net These properties are attributed to their unique chemical structure.

Antioxidant Activity : this compound has demonstrated notable potential as an antioxidant. In studies assessing its ability to scavenge free radicals, this compound showed different levels of effectiveness against various radicals. Its strongest activity was observed against superoxide (B77818) anion radicals, with a maximum scavenging ratio of 95.85%. It also effectively scavenged DPPH and hydroxyl radicals, with maximum scavenging ratios of 75.31% and 31.10%, respectively.

Antifungal and Antibacterial Activity : The antimicrobial properties of homoisoflavonoids have been a subject of interest. A review of this class of compounds noted that sappanin-type homoisoflavonoids, which includes this compound, commonly exhibit antifungal activity. researchgate.net In studies using extracts from Eucomis bulbs, antibacterial effects were observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus atrophaeus. nih.gov However, the same extracts did not show activity against the Gram-negative bacterium Escherichia coli or several tested fungi, including Aspergillus niger and Botrytis cinerea. nih.gov

Antiviral Activity : While direct antiviral studies on this compound are limited, the broader flavonoid class is known for its antiviral properties against a range of viruses. nih.govnih.gov Flavonoids have been shown to act on different stages of viral infection. nih.gov For example, certain flavonoids have demonstrated inhibitory activity against the influenza A virus, HIV, and various coronaviruses. nih.govnews-medical.netuniroma1.it Kaempferol, a flavonol, has shown potent inhibitory activity against influenza viruses by acting on the neuraminidase protein. nih.gov Other flavonoids, like Baicalein, have demonstrated pan-coronavirus antiviral activity by inhibiting the 3CL protease, an enzyme essential for the viral life cycle. news-medical.netuniroma1.it

Enzyme Inhibition : The ability of this compound and related flavonoids to inhibit enzymes extends beyond the cyclooxygenases involved in inflammation. A significant area of research has been their effect on xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism that produces uric acid. wikipedia.orgnih.gov Overproduction of uric acid is linked to gout. wikipedia.org Numerous flavonoids, particularly planar flavones and flavonols with a 7-hydroxyl group, have been found to inhibit xanthine oxidase activity at low micromolar concentrations. nih.govwikipedia.org This suggests that certain flavonoids could suppress the in vivo formation of urate and associated reactive oxygen species generated by this enzyme. nih.gov

Molecular Targets and Mechanisms of Action Research

Identification of Specific Protein Targets (e.g., COX enzymes, Protein Tyrosine Kinase)

Studies have identified cyclooxygenase (COX) enzymes as significant targets of eucomin. COX enzymes, specifically COX-1 and COX-2, are crucial in the biosynthesis of prostaglandins, mediators of pain and inflammation. researchgate.net Research indicates that this compound exhibits inhibitory activity against COX enzymes. One study on Eucomis autumnalis extracts found that this compound showed high COX-1 inhibitory activity but low COX-2 inhibitory activity. fao.org In contrast, other compounds isolated from the same extract, like eucosterol, demonstrated selective COX-2 inhibition. fao.org

While the primary focus has been on COX enzymes, the broader class of homoisoflavonoids, to which this compound belongs, has been investigated for activity against other targets, including protein tyrosine kinases (PTKs). Some homoisoflavonoids have shown potential as inhibitors of protein tyrosine kinases, which are involved in various cellular processes, including signaling pathways related to growth and proliferation. scispace.comdntb.gov.uascispace.comdocksci.com However, specific research detailing this compound's direct interaction and inhibitory activity against protein tyrosine kinases is less extensively documented compared to its effects on COX enzymes.

Elucidation of Signaling Pathways Modulated by this compound

The modulation of signaling pathways by this compound is closely linked to its interaction with its molecular targets. Given its inhibitory activity on COX enzymes, this compound is understood to influence the prostaglandin (B15479496) synthesis pathway, thereby affecting downstream signaling cascades involved in inflammation and pain. researchgate.net By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, which would otherwise bind to specific receptors and trigger various cellular responses, including vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.

Beyond the direct impact on prostaglandin synthesis, research using computational approaches has begun to explore other potential signaling pathways modulated by this compound. A virtual screening study identified this compound as a potential inhibitor of the NLRP3 inflammasome. acneandrosacea.org The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and the activation of inflammatory responses through the processing and release of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β). acneandrosacea.org This suggests that this compound might modulate inflammatory signaling not only through COX inhibition but also by interfering with inflammasome activation pathways.

Furthermore, as a homoisoflavonoid, this compound's potential to interact with protein tyrosine kinases scispace.comdntb.gov.uascispace.comdocksci.com implies possible modulation of signaling pathways regulated by these enzymes, such as those involved in cell growth, differentiation, and survival. For example, protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling and epidermal growth factor pathways, has been identified as a target for some spiro-biflavonoids, a class of compounds structurally related to homoisoflavonoids. encyclopedia.pub While direct evidence for this compound targeting PTP1B or similar kinases is needed, the activity of related compounds suggests this as a potential area for further research into this compound's mechanisms of action.

Computational Approaches in Target Prediction and Validation

Computational methods, such as molecular docking and virtual screening, are valuable tools in drug discovery and have been applied to study this compound's potential interactions with biological targets. These approaches help predict binding affinities, identify potential targets, and provide insights into the molecular mechanisms of action. nvidia.comnih.govnih.gov

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a technique used to simulate the binding of a small molecule (ligand), such as this compound, to a protein target of known three-dimensional structure. nvidia.compensoft.net This method predicts the preferred orientation and conformation of the ligand within the binding site and estimates the binding affinity based on scoring functions. nvidia.compensoft.net

Studies involving molecular docking have been utilized to investigate this compound's interaction with potential targets. For instance, molecular docking was employed in the virtual screening study that identified this compound as a potential inhibitor of the NLRP3 inflammasome. acneandrosacea.org The docking analysis revealed specific interactions between this compound and amino acid residues within the NLRP3 protein, providing a molecular basis for its predicted inhibitory activity. acneandrosacea.org

While specific detailed molecular docking studies focusing solely on this compound and COX enzymes were not extensively found in the search results, molecular docking is a standard technique for studying the interaction of COX inhibitors with the enzyme's active site. Given this compound's experimentally verified COX inhibitory activity, molecular docking could be used to further elucidate the specific binding mode and key interactions responsible for this inhibition.

Virtual Screening for Potential Molecular Targets

Virtual screening involves computationally evaluating large libraries of compounds against a specific target or screening a single compound against a library of potential targets to identify likely binders. nvidia.comnih.govnih.gov This approach is particularly useful for identifying novel targets or repurposing existing compounds. nih.gov

Virtual screening has been applied to explore the potential molecular targets of this compound. As mentioned earlier, a virtual screening study utilizing a database of South African natural products identified this compound as a potential inhibitor of the NLRP3 inflammasome. acneandrosacea.org This study screened compounds against the NLRP3 protein structure, and this compound emerged as a hit with a favorable docking score, suggesting a potential interaction and inhibitory effect. acneandrosacea.org

Structure Activity Relationship Sar Studies of Eucomin and Its Derivatives

Correlation of Eucomin's Structural Moieties with Biological Efficacy

The biological activity of this compound is intrinsically linked to its structural features. This compound is a homoisoflavonoid, characterized by a 3-benzylidenechroman-4-one skeleton. researchgate.net Research has focused on identifying which parts of this structure are essential for its various reported activities, such as anti-inflammatory and cytotoxic effects. nih.govresearchgate.net

Studies on homoisoflavonoids, including this compound and its derivatives, have indicated that the presence and position of functional groups on the aromatic rings significantly influence their biological efficacy. For instance, the introduction of hydroxyl and methoxy (B1213986) groups on the phenyl ring can modulate cytotoxic activity. researchgate.net In the context of immunomodulatory effects, a C-4′ methoxyl group and a C-5 hydroxyl group appear to be important for activity, as seen with (±)-3,9-dihydrothis compound and related compounds. nih.gov

The chromanone scaffold itself is considered a privileged structure in natural products, associated with a broad spectrum of biological activities. researchgate.net Modifications to this core structure or the attached benzylidene group can lead to changes in activity.

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups on the this compound scaffold can dramatically alter its biological activity. These modifications can involve adding, removing, or changing the type or position of groups like hydroxyl, methoxy, or others. libretexts.orgrsc.org

Research on homoisoflavonoid derivatives has shown that specific substitutions can lead to enhanced or diminished activity in various assays. For example, in studies evaluating the inhibition of peripheral blood mononuclear cell (PBMC) proliferation, the activity of dihydrobonducellin (B12107103) was significantly lower compared to (±)-3,9-dihydrothis compound, suggesting the importance of the structural differences between these compounds. nih.gov The replacement of a C-4′ methoxyl group with a hydroxyl group resulted in a three-fold decrease in activity in one study. nih.gov

The stereochemistry of the double bond at the C3 position can also be crucial, with studies suggesting that the (Z)-isomer of this compound might be the genuine natural product, while the (E)-isomer could be an artifact, potentially implying differences in their biological relevance or activity. researchgate.net

Data from studies on homoisoflavonones and their derivatives often highlight the critical role of specific functional groups and their positions. While direct comprehensive data tables specifically for a wide range of this compound functional group modifications and their activities are not extensively detailed in the provided snippets, the research indicates a clear correlation between these structural changes and the observed biological outcomes.

Rational Design and Optimization of this compound Analogs based on SAR Data

SAR data provides a foundation for the rational design and optimization of this compound analogs. By understanding which structural features contribute positively to desired activities and which might lead to undesirable effects, chemists can design new molecules with a higher probability of possessing improved properties. numberanalytics.comgardp.orgyoutube.com

The process involves making targeted structural changes based on SAR insights to enhance potency, selectivity, and potentially other pharmacological properties. youtube.com For instance, if a specific hydroxyl group is found to be crucial for interaction with a biological target, analogs might be designed to retain or optimize the presentation of this group. Conversely, if a particular moiety is associated with reduced activity or off-target effects, it might be modified or removed in new designs.

Studies aiming to develop new anti-tuberculosis agents based on the homoisoflavone scaffold have utilized SAR to guide the synthesis of derivatives with enhanced potency. researchgate.net This involves systematically modifying the A and B rings of the homoisoflavone structure and evaluating the resulting changes in activity. researchgate.netresearchgate.net

Rational design can also involve incorporating structural features known to improve properties like solubility or metabolic stability, while minimizing changes to the core pharmacophore responsible for the primary activity. youtube.com

Application of Cheminformatics and Machine Learning in SAR Analysis

Cheminformatics and machine learning techniques are increasingly applied in SAR analysis of compounds like this compound to accelerate the identification of active molecules and understand complex structure-activity relationships. researchgate.netnih.govnih.gov These computational methods can analyze large datasets of chemical structures and biological activities to build predictive models. researchgate.netcollaborativedrug.com

Cheminformatics tools can be used to calculate various molecular descriptors that capture structural and physicochemical properties of this compound and its derivatives. scirp.org These descriptors can then be used as inputs for machine learning algorithms. researchgate.net

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can identify correlations between molecular descriptors and biological activity, allowing for the prediction of the activity of new, untested compounds. researchgate.netcollaborativedrug.comscirp.org This can help prioritize which analogs to synthesize and test experimentally, saving time and resources. collaborativedrug.com

Techniques like deep learning have also been explored in analyzing complex biological data related to chemical structures. nih.govmdpi.com While some applications of machine learning in SAR are broad mdpi.comiceye.comjhu.edu, their application to specific compound classes like homoisoflavonoids is an active area of research. The use of these computational approaches complements traditional SAR studies by providing powerful analytical and predictive capabilities. researchgate.netnih.govnih.gov

This compound is a homoisoflavonoid compound that has been isolated from various Eucomis species (Family Hyacinthaceae) ru.ac.zaresearchgate.net. It has a molecular formula of C₁₇H₁₄O₅ and a molecular mass of 298.29 g/mol ru.ac.za. This compound is classified as a flavonoid, specifically a homoisoflavonoid ru.ac.za. The term homoisoflavanone was first used in 1967 to define new compounds isolated from Eucomis bicolor Bak. nih.gov.

Advanced research on this compound involves a range of sophisticated methodologies for its characterization, isolation, biological evaluation, and theoretical understanding.

Advanced Research Methodologies and Analytical Techniques in Eucomin Research

Future Research Directions and Translational Perspectives for Eucomin

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

A fundamental aspect of future Eucomin research lies in the complete elucidation of its biosynthetic pathway. While preliminary studies have provided some insights, a comprehensive understanding of the enzymatic machinery responsible for its synthesis is still lacking.

Current research suggests that the biosynthesis of this compound, a 3-benzylchroman-4-one, likely involves a mechanism where an additional carbon atom, sourced from methionine, is added to a C15 skeleton, such as that of a chalcone (B49325) rsc.org. This indicates a deviation from the typical flavonoid biosynthesis pathway. Further research is required to identify and characterize the specific enzymes, such as methyltransferases and isomerases, that catalyze these unique steps.

A putative biosynthetic pathway for related compounds, Eucomic acids, has also been proposed, which may offer clues to the synthesis of this compound itself researchgate.net. Future investigations should focus on identifying the genes encoding the enzymes involved in this pathway. The use of modern genomic, transcriptomic, and metabolomic approaches can help in identifying biosynthetic gene clusters that are activated during this compound production in plants researchgate.net. Characterizing these undiscovered enzymes and pathways will not only deepen our understanding of plant biochemistry but could also pave the way for the biotechnological production of this compound and related homoisoflavonoids.

Discovery of Novel Biological Activities and Therapeutic Applications

The exploration of novel biological activities and potential therapeutic applications of this compound is a critical area for future research. While the broader plant extract from which this compound can be isolated, Eucommiae Folium, has been used in traditional Chinese medicine to treat conditions like secondary hypertension, the specific therapeutic effects of isolated this compound are not well-documented nih.gov.

Future studies should systematically screen this compound for a wide range of biological activities, including but not limited to, its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent nih.govnih.govnih.gov. Given that related classes of compounds, such as coumarins, have shown a vast array of bioactive properties, it is plausible that this compound may also possess significant pharmacological potential nih.gov.

In-depth mechanistic studies will be essential to understand how this compound exerts its effects at a molecular level. Identifying its cellular targets and signaling pathways will be crucial for any future therapeutic development. The ultimate goal would be to move promising preclinical findings into clinical trials to validate its efficacy and safety for specific medical applications.

Development of Highly Potent and Selective this compound-Based Chemical Probes

A significant translational perspective for this compound research is the development of highly potent and selective chemical probes based on its molecular structure. Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes nih.govmskcc.orgeubopen.org. An this compound-based chemical probe could be used to identify and validate novel drug targets.

The development of such probes would involve synthetic chemistry to create a library of this compound derivatives. These derivatives would then be screened to identify compounds with high affinity and selectivity for a specific biological target. Key characteristics of a good chemical probe include high potency (typically with an in vitro potency of less than 100 nM) and significant selectivity (greater than 30-fold over related proteins) nih.gov.

These probes could be modified with reporter tags, such as fluorescent dyes or biotin, to allow for the visualization and isolation of their target proteins within cells mskcc.org. The successful development of this compound-based chemical probes would provide powerful tools for biomedical research and could serve as a starting point for future drug discovery programs nih.goveubopen.org.

Integration of Systems Biology and Omics Data in this compound Research

To gain a holistic understanding of this compound's biological effects, future research should integrate systems biology and multi-omics approaches. Systems biology combines experimental and computational methods to model and understand complex biological systems ucla.eduuchicago.edu.

By treating cells or organisms with this compound and subsequently analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels, researchers can obtain a comprehensive view of its mechanism of action europa.euraeslab.org. The integration of these large-scale "omics" datasets can reveal the network of genes, proteins, and metabolites that are modulated by this compound nih.govmixomics.orgmdpi.com.

This approach can help in identifying the primary targets of this compound, as well as downstream signaling pathways and off-target effects. Advanced bioinformatics tools and computational modeling will be essential for analyzing and interpreting the complex datasets generated from these studies illumina.comnih.gov. Ultimately, a systems biology approach will provide a more complete picture of how this compound functions within a biological system, which is crucial for its potential therapeutic development.

Ecological Role and Biosynthetic Plasticity of this compound in Plants

Understanding the ecological role of this compound and its biosynthetic plasticity in plants is a fascinating area for future investigation. As a secondary metabolite, this compound likely plays a role in the plant's interaction with its environment nih.govmdpi.com. It may function in defense against herbivores, pathogens, or competing plants.

Research in this area would involve studying the production of this compound in plants under different environmental conditions and stresses. This would shed light on the ecological triggers for its biosynthesis. The ability of a plant to alter its phenotype, including its chemical profile, in response to the environment is known as phenotypic plasticity biorxiv.orgnih.gov. Investigating the biosynthetic plasticity of this compound could reveal how plants adapt to their surroundings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.